molecular formula C20H24N2O3 B15244541 benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate

benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate

Cat. No.: B15244541
M. Wt: 340.4 g/mol
InChI Key: OYMLWEBIXKMGCE-UHFFFAOYSA-N
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Description

Benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate is a chemical compound offered for research and development purposes. Structurally, it features a carbamate framework, specifically a benzyl carbamate group (Cbz), which is widely recognized in organic synthesis as a protecting group for amines . The integration of the tert-butylanilino moiety suggests potential for designing molecules with specific steric and electronic properties. This compound is intended for use in laboratory research only. It is not labeled or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)22(17-12-8-5-9-13-17)18(23)14-21-19(24)25-15-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,24)

InChI Key

OYMLWEBIXKMGCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE typically involves the reaction of tert-butylamine with benzyl chloroformate in the presence of a base, followed by the addition of phenylglycine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
Benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate (Target Compound) tert-Butylanilino, benzyl carbamate C₁₉H₂₃N₂O₃* High steric hindrance from tert-butyl group; potential protease resistance. Likely used in peptide synthesis or as a kinase inhibitor scaffold.
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate 2,6-Dimethylanilino, tert-butyl carbamate C₁₅H₂₂N₂O₃ Enhanced metabolic stability due to methyl groups; reduced solubility compared to target compound. Used in selective enzyme inhibition.
Benzyl N-[(diethylcarbamoyl)methyl]carbamate Diethylcarbamoyl, benzyl carbamate C₁₄H₂₀N₂O₃ Lower steric bulk; increased electron-donating effects from diethyl groups. Suitable for rapid acyl transfer reactions in peptide couplings.
Benzyl allyl(2-oxoethyl)carbamate Allyl, benzyl carbamate C₁₃H₁₅N₂O₃ Allyl group enables click chemistry applications; lower thermal stability compared to tert-butyl analogs. Used in polymer and conjugate synthesis.
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs Benzylamino, benzamide C₁₆H₁₆N₂O₂ Amide group reduces reactivity compared to carbamates; increased hydrogen-bonding capacity. Explored as pancreatic β-cell modulators.

Key Comparative Insights

In contrast, compounds with benzyl () or allyl () substituents exhibit lower steric bulk, favoring faster reaction kinetics but reduced stability. Diethylcarbamoyl groups () introduce electron-donating effects, accelerating nucleophilic acyl substitution reactions compared to the electron-neutral tert-butylanilino group.

Solubility and Bioavailability

  • The hydrophobic tert-butyl and benzyl groups in the target compound may reduce aqueous solubility, limiting bioavailability. Compounds with polar substituents (e.g., hydroxypiperidine in ) show improved solubility due to hydrogen-bonding capabilities.

Synthetic Applications

  • The target compound’s carbamate group is a superior leaving group compared to amides (), making it more reactive in peptide couplings. However, allyl-substituted carbamates () offer orthogonal reactivity for click chemistry modifications.

Biological Activity N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () demonstrate selective β-cell modulation, whereas the tert-butylanilino group in the target compound may target hydrophobic enzyme pockets, as seen in kinase inhibitors ().

Biological Activity

Benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C18H24N2O3 and a molecular weight of 320.4 g/mol. The structure includes a carbamate functional group, a benzyl moiety, and a tert-butylanilino substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The carbamate group is known to interact with various enzymes, suggesting that this compound may inhibit specific enzymatic pathways related to disease processes.
  • Cell Proliferation Modulation : Some studies indicate that compounds with similar scaffolds can modulate cell proliferation, particularly in cancer cells.

Case Studies and Experimental Data

  • β-Cell Protective Activity : Research has highlighted the potential of derivatives of the 2-oxoethyl scaffold in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. For instance, a related compound showed maximal activity at 100% with an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating strong protective effects against ER stress-induced cell death .
  • Antiviral Activity : Related compounds have been studied for their antiviral properties, showing efficacy against various viral strains. This suggests that this compound may also exhibit similar antiviral effects .
  • Larvicidal Activity : Similar compounds have demonstrated significant larvicidal activity in bioassays, indicating potential applications in pest control and public health .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Benzyl N-methyl-N-(2-oxoethyl)carbamateC15H19N2O3Methyl group instead of tert-butylModerate antioxidant activity
Tert-butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamateC20H25N2O4Incorporates a benzo[d][1,3]dioxin moietyPotential anti-inflammatory properties
Tert-butyl benzyl(2-oxoethyl)carbamateC17H23N2O3Lacks aniline componentLimited biological data available

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Purity (%)Source
Carbamate-Alkyl CouplingDCC, HOBt, THF, 0°C → RT65–75≥95
Flow ChemistryContinuous reactor, Pd catalysis85–90≥98
Hydrogenolytic DeprotectionPd/CaCO₃, H₂, CH₃OH70–80≥97

Basic: What analytical techniques are most effective for characterizing the tert-butylanilino and carbamate groups in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.3–1.5 ppm (tert-butyl CH₃), δ 7.2–7.5 ppm (aromatic protons), and δ 5.1 ppm (benzyl CH₂) confirm structural motifs .
    • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and ketone (δ 205–210 ppm) resonances .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₃N₂O₃: calc. 363.1709, obs. 363.1712) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How does this compound interact with biological targets at the molecular level?

Methodological Answer:
The compound’s tert-butylanilino group enables covalent binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Key methodologies include:

  • X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes (e.g., HIV protease studies) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates to quantify inhibition kinetics .
  • Molecular Dynamics Simulations : Predict binding stability and conformational changes upon covalent modification .

Key Finding : The tert-butyl group enhances steric hindrance, reducing off-target interactions compared to smaller alkyl substituents .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from differences in:

  • Purity and Isomeric Composition : Use HPLC (>99% purity) and chiral chromatography to confirm enantiomeric excess .
  • Experimental Models : Compare in vitro (cell-free assays) vs. in vivo (murine models) results to assess bioavailability and metabolism .
  • Dosage and Solubility : Optimize DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .

Case Study : Discrepancies in anti-cancer activity were resolved by correlating cellular uptake (via LC-MS quantification) with cytotoxicity .

Advanced: What structural modifications enhance the bioactivity of this compound, and what are the trade-offs?

Methodological Answer:

  • Modifications :
    • Benzyl Group Replacement : Substitution with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity but may reduce solubility .
    • Oxoethyl Chain Lengthening : Extending the chain improves target engagement but increases metabolic instability .
  • SAR Insights :
    • Table 2: Bioactivity of Structural Analogs
Analog StructureTarget Affinity (Ki, nM)Solubility (mg/mL)Source
Benzyl with -NO₂ substituent12 ± 20.5
Ethyl-to-Propyl Chain Extension8 ± 10.2
tert-Butyl-to-Cyclohexyl Replacement25 ± 31.2

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